Methyl 2,3-diamino-6-fluorobenzoate
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Overview
Description
Methyl 2,3-diamino-6-fluorobenzoate is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of benzoic acid, featuring amino groups at the 2 and 3 positions and a fluorine atom at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-diamino-6-fluorobenzoate typically involves the esterification of 2,3-diamino-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-6-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,3-dinitro-6-fluorobenzoate.
Reduction: Formation of 2,3-diamino-6-fluorobenzyl alcohol.
Substitution: Formation of 2,3-diamino-6-chlorobenzoate or 2,3-diamino-6-bromobenzoate.
Scientific Research Applications
Methyl 2,3-diamino-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-diamino-6-fluorobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-6-fluorobenzoate
- Methyl 2,3-diaminobenzoate
- Methyl 2,3-diamino-6-chlorobenzoate
Uniqueness
Methyl 2,3-diamino-6-fluorobenzoate is unique due to the presence of both amino groups and a fluorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .
Properties
IUPAC Name |
methyl 2,3-diamino-6-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTFTXAANFTSOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403712-67-4 |
Source
|
Record name | Methyl 2,3-diamino-6-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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